

# Executive Summary: A Versatile Building Block in Modern Synthesis

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## Compound of Interest

**Compound Name:** 2-Bromo-4-fluoro-1-propoxybenzene

**Cat. No.:** B1290856

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**2-Bromo-4-fluoro-1-propoxybenzene** is a halogenated aromatic ether that has emerged as a significant intermediate in the fields of medicinal chemistry and materials science. Its unique trifunctional architecture—comprising a reactive bromine atom, a metabolically influential fluorine atom, and a lipophilic propoxy group—offers a powerful platform for the synthesis of complex molecular targets. The bromine substituent serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation via cross-coupling reactions, while the fluorine atom is strategically employed to enhance key pharmacokinetic properties such as metabolic stability and target binding affinity in drug candidates.<sup>[1]</sup> This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of **2-Bromo-4-fluoro-1-propoxybenzene**, offering researchers and drug development professionals the foundational knowledge required to effectively leverage this compound in their synthetic endeavors.

## Physicochemical and Structural Properties

The core identity of **2-Bromo-4-fluoro-1-propoxybenzene** is defined by its molecular structure and resulting physical properties. While extensive experimental data for this specific compound is not widely published, its key identifiers and calculated properties are well-established.

Table 2.1: Core Chemical Identifiers and Properties

Property	Value	Source(s)
IUPAC Name	2-Bromo-4-fluoro-1-propoxybenzene	N/A
CAS Number	1016889-72-7	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>9</sub> H <sub>10</sub> BrFO	<a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	233.08 g/mol	<a href="#">[3]</a> <a href="#">[4]</a>
SMILES	BrC1=C(OCCC)C=C(F)C=C1	<a href="#">[4]</a>
MDL Number	MFCD09940143	<a href="#">[2]</a> <a href="#">[4]</a>

Note: Experimental values for properties such as melting point, boiling point, and density are not consistently reported in public literature and may vary between commercial suppliers.

## Synthesis and Purification: A Methodological Approach

The most logical and widely applicable method for the synthesis of **2-Bromo-4-fluoro-1-propoxybenzene** is the Williamson ether synthesis. This classic nucleophilic substitution reaction provides a high-yielding and straightforward pathway from a readily available phenolic precursor.

## Causality of the Synthetic Choice

The Williamson ether synthesis is selected for its reliability and efficiency in forming aryl ethers. The reaction mechanism involves the deprotonation of a phenol (2-Bromo-4-fluorophenol) to form a more nucleophilic phenoxide ion. This ion then attacks an alkyl halide (e.g., 1-bromopropane or 1-iodopropane) in an S<sub>n</sub>2 reaction to displace the halide and form the desired ether. The use of a polar aprotic solvent like acetone or DMF facilitates the reaction by solvating the cation of the base without hindering the nucleophilicity of the phenoxide.

## Detailed Experimental Protocol

Reaction: Synthesis of **2-Bromo-4-fluoro-1-propoxybenzene** from 2-Bromo-4-fluorophenol.

**Materials:**

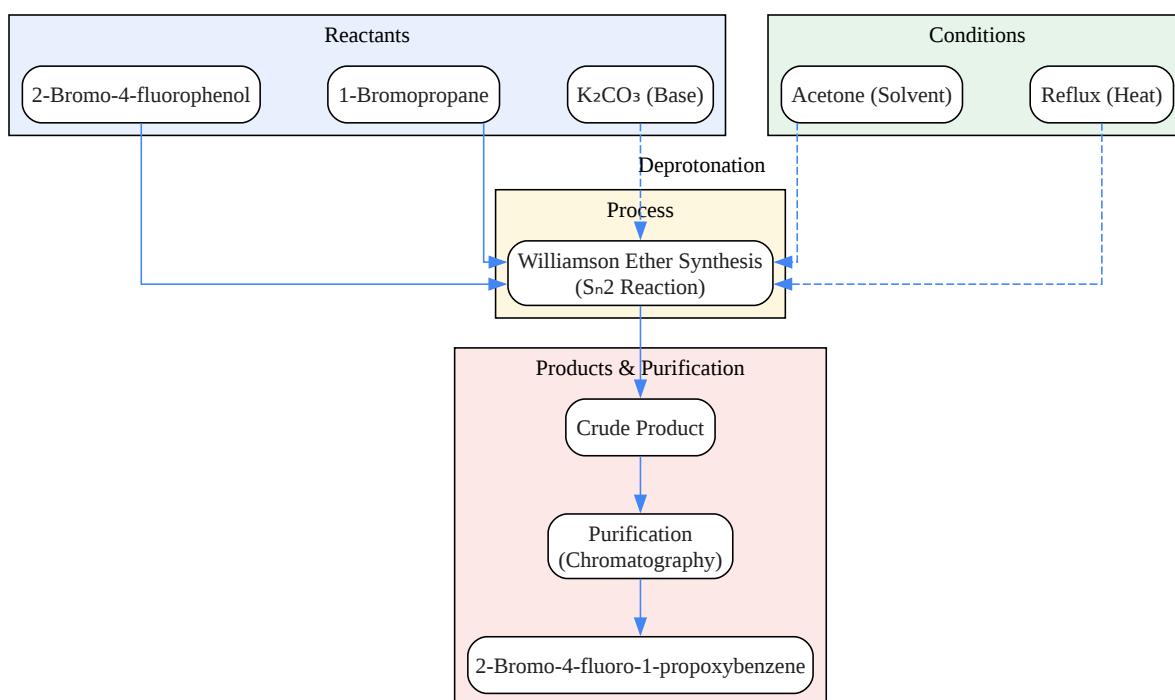
- 2-Bromo-4-fluorophenol (1.0 eq)
- 1-Bromopropane (1.2 eq)
- Potassium Carbonate ( $K_2CO_3$ ), anhydrous (1.5 eq)
- Acetone, anhydrous
- Deionized Water
- Diethyl Ether or Ethyl Acetate
- Brine (saturated NaCl solution)
- Magnesium Sulfate ( $MgSO_4$ ), anhydrous

**Procedure:**

- To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-Bromo-4-fluorophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
- Add a sufficient volume of anhydrous acetone to fully dissolve the phenol.
- Begin vigorous stirring and add 1-bromopropane (1.2 eq) to the suspension.
- Heat the reaction mixture to reflux (approx. 56°C for acetone) and maintain for 4-6 hours. Monitor reaction progress via Thin Layer Chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
- Evaporate the acetone from the filtrate under reduced pressure.
- Dissolve the resulting residue in diethyl ether and transfer it to a separatory funnel.
- Wash the organic layer sequentially with 1M NaOH (to remove any unreacted phenol), deionized water, and finally with brine.

- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product via flash column chromatography or vacuum distillation to obtain pure **2-Bromo-4-fluoro-1-propoxybenzene**.

## Synthesis Workflow Diagram



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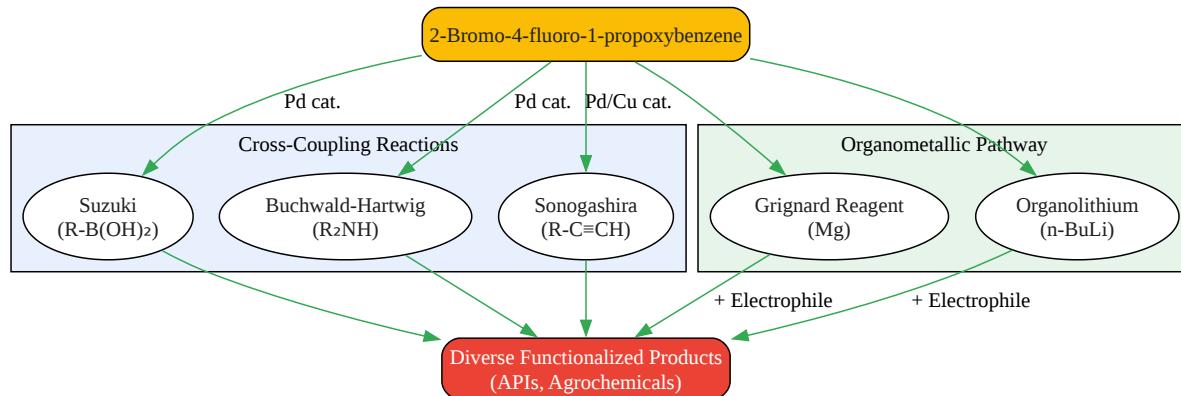
Caption: Williamson ether synthesis workflow for **2-Bromo-4-fluoro-1-propoxybenzene**.

## Chemical Reactivity and Synthetic Utility

The synthetic value of **2-Bromo-4-fluoro-1-propoxybenzene** lies in its capacity to participate in a variety of chemical transformations, making it a versatile intermediate.

- **Aryl Bromide Reactivity:** The carbon-bromine bond is the primary site for synthetic modification. It is an excellent substrate for palladium-catalyzed cross-coupling reactions, including:
  - Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds.[\[5\]](#)
  - Heck Coupling: Reaction with alkenes.
  - Buchwald-Hartwig Amination: Formation of C-N bonds with amines.
  - Sonogashira Coupling: Reaction with terminal alkynes.
- **Organometallic Formation:** The aryl bromide can be converted into an organolithium or Grignard reagent through metal-halogen exchange, which can then be used to react with various electrophiles.
- **Influence of Substituents:**
  - The propoxy group is an ortho-, para-directing activator for electrophilic aromatic substitution. However, the positions are already substituted. It primarily adds lipophilicity to the final molecule.
  - The fluorine atom is an electron-withdrawing group that deactivates the ring but is also ortho-, para-directing. In medicinal chemistry, its presence is highly desirable as it can block sites of metabolism and form favorable hydrogen-bonding interactions with biological targets.[\[1\]](#)

## Diagram of Synthetic Potential

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Caption: Reactivity map illustrating the synthetic utility of the title compound.

## Anticipated Spectroscopic Analysis

While specific spectra for this compound require experimental acquisition, its characteristic signals can be reliably predicted based on its structure and data from its precursors, such as 2-bromo-4-fluorophenol.[6][7]

Table 5.1: Predicted Spectroscopic Data

Technique	Expected Signature	Rationale
<sup>1</sup> H NMR	~7.0-7.5 ppm: 3H, complex multiplet (aromatic protons).~4.0 ppm: 2H, triplet (O-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub> ).~1.8 ppm: 2H, sextet (-O-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub> ).~1.0 ppm: 3H, triplet (-O-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub> ).	The aromatic region will show splitting due to H-H and H-F coupling. The propoxy group will exhibit the characteristic triplet-sextet-triplet pattern of a propyl chain.
<sup>13</sup> C NMR	~150-160 ppm: 2C (C-F and C-O).~110-130 ppm: 4C (remaining aromatic carbons, including C-Br).~70 ppm: 1C (O-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub> ).~22 ppm: 1C (-O-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub> ).~10 ppm: 1C (-O-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub> ).	The C-F bond will appear as a large doublet due to carbon-fluorine coupling. The three distinct carbons of the propoxy group will be visible in the aliphatic region.
Mass Spec (EI)	M <sup>+</sup> at m/z 232/234: Molecular ion peak showing a ~1:1 ratio due to the natural abundance of <sup>79</sup> Br and <sup>81</sup> Br isotopes.	The isotopic signature of bromine is a definitive characteristic in mass spectrometry.

## Safety and Handling

No specific safety data sheet (SDS) is publicly available for **2-Bromo-4-fluoro-1-propoxybenzene**. Therefore, handling precautions must be inferred from structurally related compounds like 2-bromo-4-fluorophenol and other halogenated aromatics.<sup>[8][9]</sup> Standard laboratory prudence is required.

Table 6.1: Recommended Safety and Handling Procedures

Aspect	Guideline	Justification
Personal Protective Equipment (PPE)	Wear nitrile gloves, safety glasses with side shields, and a lab coat.	To prevent skin and eye contact with the chemical.[10]
Handling	Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing vapors or dust.	Halogenated organic compounds can be irritants and harmful if inhaled.[8][11]
Storage	Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong bases.	To maintain chemical stability and prevent hazardous reactions. Incompatible with strong oxidizers.[8]
Disposal	Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.	To prevent environmental contamination.[8]

## Applications in Research and Development

The primary application of **2-Bromo-4-fluoro-1-propoxybenzene** is as a key intermediate in the synthesis of high-value organic molecules, particularly for the pharmaceutical and agrochemical industries.[5]

- **Drug Discovery:** The compound serves as a scaffold to which other molecular fragments can be attached. The incorporated fluorine atom can enhance a drug's metabolic stability, lipophilicity, and binding affinity to biological targets, which are critical parameters in modern drug design.[1] Its structure allows for the systematic modification of lead compounds to optimize their therapeutic profiles.
- **Agrochemicals:** Similar to pharmaceuticals, the synthesis of advanced pesticides and herbicides often relies on building blocks that allow for precise structural modifications. This compound can be used to create novel active ingredients for crop protection.[5]

- Material Science: Halogenated aromatic compounds are precursors to specialized polymers and organic electronic materials. The specific substitution pattern can be used to fine-tune the electronic and physical properties of these materials.

## Conclusion

**2-Bromo-4-fluoro-1-propoxybenzene** is a strategically designed chemical intermediate with significant potential for synthetic innovation. Its well-defined reactive sites allow for predictable and versatile transformations, primarily through modern cross-coupling chemistry. For researchers in drug discovery and materials science, this compound represents a valuable tool for constructing novel molecules with tailored properties. A thorough understanding of its synthesis, reactivity, and handling is essential for unlocking its full potential in the laboratory.

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